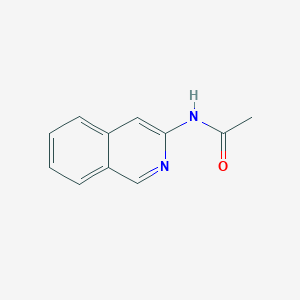

N-(isoquinolin-3-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

6187-27-5 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

N-isoquinolin-3-ylacetamide |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3,(H,12,13,14) |

InChI Key |

SYXIVIPLMNLWKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2C=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Isoquinolin 3 Yl Acetamide Derivatives

Established Synthetic Pathways for N-(isoquinolin-3-yl)acetamide Core and Analogues

The construction of the this compound framework relies on key chemical reactions that either form the amide bond onto a pre-existing isoquinoline (B145761) ring or build the heterocyclic system with the acetamide (B32628) precursor in place.

One of the most direct and widely practiced methods for synthesizing this compound is the amidation of 3-aminoisoquinoline with acetic acid or its activated derivatives. This transformation is efficiently facilitated by coupling reagents, such as carbodiimides. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are commonly employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of 3-aminoisoquinoline.

The general process involves the reaction of the carbodiimide (B86325) with acetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary amine at the C-3 position of the isoquinoline ring. The subsequent collapse of the tetrahedral intermediate yields the desired this compound and a urea (B33335) byproduct. The choice of carbodiimide and reaction conditions can be optimized to improve yields and simplify purification. For instance, EDC is often favored for its water-soluble urea byproduct, which can be easily removed by aqueous workup.

This strategy involves the synthesis of the key intermediate, 3-aminoisoquinoline, from other isoquinoline precursors, followed by a standard acetylation step. A variety of methods exist for the synthesis of 3-aminoisoquinolines.

One effective approach is the reaction of 2-acylphenylacetonitriles with amines under microwave irradiation, which can proceed without a catalyst in a solvent like ethanol, offering high selectivity and short reaction times. researchgate.net Another modern technique involves the metal-free, one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles to construct the 3-aminoisoquinoline core. acs.org Once 3-aminoisoquinoline is obtained, it can be easily acetylated using acetyl chloride or acetic anhydride (B1165640) in the presence of a base, or via the coupling-reagent-mediated methods described previously, to yield the final product.

Multi-component reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), offer a powerful and efficient strategy for rapidly generating molecular diversity and constructing complex scaffolds. organic-chemistry.org In the context of this compound, the Ugi reaction can be employed to synthesize a linear precursor which then undergoes a post-condensation cyclization to form the isoquinoline or isoquinolone ring system. acs.orgresearchgate.net

A typical Ugi-4CR involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org By carefully selecting the components, a Ugi adduct can be designed for subsequent transformation into the desired isoquinoline framework. For example, using an ortho-halobenzaldehyde, ammonia (B1221849), an isocyanide, and a suitable carboxylic acid can produce an intermediate primed for intramolecular cyclization. Recent studies have demonstrated that Ugi adducts derived from 2-halobenzoic acids and ammonia can undergo a copper-catalyzed cascade reaction to form polysubstituted isoquinolin-1(2H)-ones. acs.org Similarly, Ugi adducts from 2-iodobenzamide (B1293540) have been reacted with substituted ethanones in a copper-catalyzed annulation to produce N-(1-oxoisoquinolin-2(1H)-yl)acetamide derivatives in moderate to good yields. acs.orgnih.gov These isoquinolone structures serve as close analogues and precursors to the target aromatic isoquinoline system.

Table 1: Examples of Ugi-based Synthesis of Isoquinolone Acetamide Derivatives This table is based on data for the synthesis of N-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide and related structures, which are precursors or analogues to this compound.

| Ugi Adduct Precursor | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Product Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Iodobenzamide derivative | Acetophenone | CuCl | Cs₂CO₃ | DMSO | 80 | 62% | nih.gov |

| 2-Iodobenzamide derivative | Acetophenone | CuI | Cs₂CO₃ | DMSO | 100 | 79% | nih.gov |

| 2-Iodobenzamide derivative | 4-Bromoacetophenone | CuI | Cs₂CO₃ | DMSO | 100 | 70% | nih.gov |

| 2-Iodobenzamide derivative | 1-(Naphthalen-1-yl)ethan-1-one | CuI | Cs₂CO₃ | DMSO | 100 | 65% | nih.gov |

Advanced Synthetic Strategies for Diversification and Functionalization

Once the core this compound structure is established, further chemical modifications can be performed to introduce a wide range of substituents, enabling the exploration of structure-activity relationships for various applications.

The isoquinoline ring is amenable to various functionalization reactions, allowing for the introduction of substituents at multiple positions. Transition-metal-catalyzed C-H activation has become a robust tool for this purpose. nih.gov For instance, rhodium(III)-catalyzed [4+2] annulation of N-(pivaloyloxy) aryl amides with internal alkynes can produce functionalized isoquinolone cores that can be subsequently aromatized. nih.gov

Direct C-H functionalization allows for the installation of groups onto the pre-formed isoquinoline ring. For example, the isoquinolone scaffold can be selectively arylated at the C4 position via an electrophilic palladation pathway or at the C8 position using an Iridium(III) catalyst with aryliodonium salts as the coupling partners. organic-chemistry.org Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are frequently used to introduce aryl or heteroaryl groups onto a halogenated isoquinoline ring, a strategy that has been applied to the synthesis of complex isoquinoline carboxamide analogues. rsc.org These methods provide powerful avenues for creating a library of diversely substituted this compound derivatives.

Table 2: Selected Methods for Isoquinoline Ring Functionalization This table illustrates general strategies applicable for the diversification of the isoquinoline scaffold.

| Reaction Type | Position | Reagents/Catalyst | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Arylation | C4 | Aryliodonium salts / Pd(OAc)₂ | Aryl | organic-chemistry.org |

| Arylation | C8 | Aryliodonium salts / Ir(III) catalyst | Aryl | organic-chemistry.org |

| Suzuki Coupling | C1 | 2-Chlorophenylboronic acid / Pd(dppf)Cl₂ | 2-Chlorophenyl | rsc.org |

| Annulation/Aromatization | Various | Rh(III) catalyst, then Tf₂O | Various substituents from alkyne | nih.gov |

| C-H Acetylation | C1 | Vinyl ethers / No catalyst | Acetyl | organic-chemistry.org |

The acetamide moiety, -NHC(=O)CH₃, also offers opportunities for chemical modification, primarily through functional group interconversion (FGI). wikipedia.orgias.ac.in FGI is a fundamental strategy in organic synthesis where one functional group is converted into another. scribd.com For this compound, the amide bond itself can be hydrolyzed under acidic or basic conditions to regenerate the 3-aminoisoquinoline precursor, which can then be re-functionalized with a different acyl group.

The methyl group of the acetyl moiety is also a site for potential reactions. For instance, under appropriate conditions, it could undergo alpha-halogenation to introduce a handle for further nucleophilic substitution, thereby elongating or diversifying the side chain. While specific examples for this compound are not extensively documented, these transformations are based on well-established principles of amide and ketone chemistry. For instance, the conversion of an alcohol to a halide via a sulfonate ester (Finkelstein Reaction) or the reduction of nitriles to amines are classic examples of FGI that could be conceptually applied to derivatives. vanderbilt.edu The reactivity of the acetamide group can be influenced by nearby functional groups, allowing for tailored synthetic strategies. wikipedia.org

Regioselective Synthesis of this compound Derivatives

The regioselective synthesis of this compound derivatives is a critical aspect of medicinal chemistry and materials science, ensuring the precise placement of the acetamide group on the isoquinoline core. One notable strategy involves a multi-step synthesis to achieve regioselective N-acetylation, particularly when other reactive sites are present in the molecule.

An example of such a regioselective synthesis is the preparation of N-(6-(3-aminopropyl)-5,11-dioxo-6,11-dihydro-5H-indeno[1,2-c]isoquinolin-3-yl)acetamide. nih.gov Direct acetylation of the parent 3-amino compound is not feasible due to the higher nucleophilicity of the aliphatic aminopropyl nitrogen compared to the aniline (B41778) nitrogen at the 3-position. To circumvent this, a strategic synthetic route is employed, as detailed below.

The synthesis commences with a precursor, an indenoisoquinoline with a nitro group at the 3-position. This nitro group is selectively reduced to an amine under standard catalytic conditions. nih.gov The resulting amino group at the 3-position is then acetylated using acetyl chloride to form the desired acetamide. nih.gov Subsequent chemical modifications can be performed on other parts of the molecule, such as replacing a chloride with an azide (B81097) group, to yield the final target compound. nih.gov This method highlights a common challenge in the synthesis of complex molecules with multiple functional groups and demonstrates a robust solution to achieve regioselectivity.

Another approach to synthesizing isoquinoline acetamide derivatives involves a copper-catalyzed annulation reaction. While this has been extensively demonstrated for the synthesis of isoquinolin-2(1H)-yl-acetamides, the principles can be adapted for the synthesis of 3-substituted analogues. acs.orgnih.gov The synthesis begins with an Ugi four-component reaction (Ugi-4CR) to create a linear precursor. acs.orgnih.gov This is followed by a copper-catalyzed intramolecular cyclization. The regioselectivity of the cyclization is directed by the starting materials. For instance, reacting a 2-iodobenzamide derivative from the Ugi reaction with various substituted ethanones leads to the formation of isoquinolin-2(1H)-yl-acetamide derivatives. acs.orgnih.gov To achieve substitution at the C-3 position, a different set of starting materials and reaction conditions would be necessary, potentially involving a precursor with the nitrogen atom already incorporated into the isoquinoline ring and a functional group at the 3-position amenable to amidation and subsequent acetylation.

The table below summarizes the key steps and reagents used in a regioselective synthesis of a complex this compound derivative. nih.gov

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Indenoisoquinoline with a nitro group at C-3 | Catalytic reduction (e.g., H₂, Pd/C) | 3-Amino-indenoisoquinoline derivative |

| 2 | 3-Amino-indenoisoquinoline derivative | Acetyl chloride | N-(Indenoisoquinolin-3-yl)acetamide derivative |

| 3 | N-(Indenoisoquinolin-3-yl)acetamide derivative with a leaving group | Nucleophile (e.g., Sodium azide) | Final functionalized N-(Indenoisoquinolin-3-yl)acetamide derivative |

Scalable Synthesis and Process Optimization for this compound Analogues

The transition from laboratory-scale synthesis to a scalable process for producing this compound analogues is crucial for their potential application in various fields. Process optimization focuses on improving reaction efficiency, minimizing waste, ensuring safety, and reducing costs.

A key aspect of scalable synthesis is the development of robust and high-yielding reaction steps. For instance, in the synthesis of related isoquinolin-2(1H)-yl-acetamide derivatives, a copper-catalyzed cyclization reaction was optimized by screening various copper catalysts, bases, solvents, and reaction temperatures. acs.orgnih.gov The optimal conditions were found to be 10 mol % CuBr as the catalyst with Cs₂CO₃ as the base in DMSO at 90 °C for 16 hours. acs.org

The scalability of this optimized method was demonstrated through a gram-scale synthesis. An 8 mmol scale reaction of the Ugi-4CR product with acetophenone, promoted by CuBr, successfully produced the corresponding isoquinolin-2(1H)-yl-acetamide in a moderate yield of 43%. acs.org While the yield was lower than in the small-scale optimization, it demonstrated the feasibility of the process on a larger scale. Further process development could focus on improving this yield through controlled addition of reagents, improved temperature management, and optimization of work-up procedures.

The table below outlines the optimization of the copper-catalyzed cyclization for a related isoquinolin-2(1H)-yl-acetamide, which provides a model for the scalable synthesis of this compound analogues. acs.org

| Entry | Catalyst (10 mol %) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | CuCl | Cs₂CO₃ | DMSO | 80 | 16 | 62 |

| 2 | CuCl₂ | Cs₂CO₃ | DMSO | 80 | 16 | 41 |

| 3 | CuSO₄ | Cs₂CO₃ | DMSO | 80 | 16 | 42 |

| 4 | Cu₂O | Cs₂CO₃ | DMSO | 80 | 16 | 39 |

| 5 | CuI | Cs₂CO₃ | DMSO | 80 | 16 | 73 |

| 6 | CuBr | Cs₂CO₃ | DMSO | 80 | 16 | 76 |

| 7 | CuBr | K₂CO₃ | DMSO | 90 | 16 | 55 |

| 8 | CuBr | K₃PO₄ | DMSO | 90 | 16 | 61 |

| 9 | CuBr | Cs₂CO₃ | DMF | 90 | 16 | 68 |

| 10 | CuBr | Cs₂CO₃ | Dioxane | 90 | 16 | 52 |

| 11 | CuBr | Cs₂CO₃ | Toluene | 90 | 16 | 45 |

| 12 | CuBr | Cs₂CO₃ | DMSO | 90 | 16 | 79 |

Process optimization for the synthesis of this compound analogues would also involve evaluating the safety and environmental impact of the chosen reagents and solvents. The development of a scalable process often necessitates replacing hazardous chemicals with safer alternatives and minimizing the generation of waste through atom-economical reactions.

Structural Elucidation and Advanced Characterization of N Isoquinolin 3 Yl Acetamide Derivatives

Spectroscopic Techniques for Comprehensive Structure Elucidation

Spectroscopy is fundamental to molecular characterization, probing the interactions of molecules with electromagnetic radiation to reveal structural details.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: For N-(isoquinolin-3-yl)acetamide, the ¹H NMR spectrum would be expected to show distinct signals for each proton. This would include a singlet for the methyl (CH₃) protons of the acetamide (B32628) group and a singlet for the amide (NH) proton. The aromatic region would display a complex pattern of doublets and triplets corresponding to the seven protons on the isoquinoline (B145761) ring system. The precise chemical shifts and coupling constants would be invaluable for confirming the 3-substitution pattern.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. Key signals would include those for the methyl carbon, the carbonyl (C=O) carbon of the amide, and the nine distinct carbons of the isoquinoline ring.

No specific, experimentally verified ¹H or ¹³C NMR data for the parent compound this compound could be located in the reviewed literature.

Infrared Spectroscopy (FT-IR) for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands:

N-H Stretch: A sharp peak typically in the range of 3300-3500 cm⁻¹, corresponding to the amide N-H bond.

C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1690 cm⁻¹ for the carbonyl group.

N-H Bend (Amide II band): An absorption in the region of 1550-1640 cm⁻¹.

C-H Stretches: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

C=C and C=N Stretches: Multiple sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of the isoquinoline aromatic system.

While general principles allow for the prediction of these peaks, a specific experimental FT-IR spectrum for this compound is not available in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Confirmation

HRMS is an essential technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₁₁H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides unambiguous confirmation of the molecular formula.

Published HRMS data for specific derivatives of isoquinolin-2(1H)-yl-acetamide exist, but this data is not applicable to the 3-yl isomer.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

Specific experimental UV-Vis absorption data for this compound could not be found in the available literature.

X-ray Crystallography for Precise Molecular Architecture Determination

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction is the gold standard for determining the exact three-dimensional structure of a molecule. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

An analysis of a suitable single crystal of this compound or a close derivative would definitively confirm the planarity of the isoquinoline system and the geometry of the acetamide substituent. It would also reveal the hydrogen-bonding patterns, likely involving the amide N-H donor and the carbonyl C=O acceptor, which would dictate how the molecules arrange themselves in the crystal lattice.

Although crystal structures for some complex, substituted isoquinolines and related heterocycles have been published, a structure for the parent this compound or a simple derivative that could accurately represent its core architecture was not identified.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

In the solid state, the crystal packing and molecular arrangement of this compound derivatives are governed by a network of non-covalent interactions. Hydrogen bonding is a predominant force, alongside other weaker interactions that collectively stabilize the crystal lattice.

Beyond classical hydrogen bonds, other weak interactions such as C—H⋯O, C—H⋯N, and C—H⋯π(ring) interactions contribute to the formation of layered molecular structures in related heterocyclic systems. researchgate.net Pi-pi stacking is another significant non-covalent interaction that can influence the arrangement of aromatic systems like the isoquinoline ring, although in some complex derivatives, the packing is primarily dictated by hydrogen bonding and other dipole interactions rather than direct aromatic stacking. semanticscholar.org

Table 1: Intermolecular Interaction Contributions in a Tetrahydroisoquinoline Derivative nih.goviucr.orgnih.gov

| Interaction Type | Contribution to Crystal Packing |

| H···H | 37.3% |

| Cl···H/H···Cl | 17.6% |

| O···H/H···O | 11.1% |

| C···H/H···C | 10.9% |

| N···H/H···N | 9.7% |

Conformational Analysis of the Amide Bond and Isoquinoline Ring

In the case of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide, the heterocyclic part of the tetrahydroisoquinoline unit is essentially planar. iucr.orgnih.gov However, the attached cyclohexene ring adopts a non-planar twist-boat conformation. nih.goviucr.orgiucr.org This puckering is a common feature in saturated or partially saturated ring systems and significantly impacts the three-dimensional structure of the molecule.

The relative orientation of the amide group to the aromatic ring is a critical conformational parameter. In related structures, the amide group can be nearly coplanar with an attached phenyl ring, with very small torsion angles. researchgate.net However, significant dihedral angles can also be observed, as seen in 2,2,2-trifluoro-N-(isoquinolin-5-ylmethyl)acetamide, where the plane of the quinoline (B57606) ring forms a dihedral angle of 76.2° with the amide plane. This twist minimizes steric hindrance and optimizes electronic interactions.

Table 2: Selected Conformational Features in an this compound Derivative iucr.orgiucr.org

| Structural Feature | Description |

| Heterocyclic Ring of Tetrahydroisoquinoline | Essentially planar |

| Cyclohexene Ring | Adopts a twist-boat conformation |

| Substituent Orientation | Phenyl and hydroxyl/acetyl groups extend from opposite sides |

Solid-State Characterization (e.g., Thermal Analysis)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the solid-state properties of compounds, including melting points, phase transitions, and thermal stability. libretexts.orgtainstruments.com

For pharmaceutical compounds, DSC can reveal endothermic peaks corresponding to melting, as well as other phase transitions like polymorphic transformations or the glass transition in amorphous materials. nih.gov TGA measures the change in mass as a function of temperature, indicating the onset and stages of thermal decomposition. researchgate.net For example, the thermal degradation of naproxen shows a single stage of mass loss in a nitrogen atmosphere but two stages in air. nih.gov Similarly, studies on tenofovir disoproxil fumarate show that melting is closely followed by decomposition, a phenomenon that can be precisely characterized by coupled TG-DSC analysis. nih.gov While specific thermal data for this compound is not provided in the search results, the melting points of various isoquinolin-2(1H)-yl-acetamide derivatives have been reported, ranging from 176°C to 229°C, indicating that these compounds are stable solids at room temperature.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this surface, one can gain a detailed understanding of the close contacts that stabilize the crystal packing.

For the derivative 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide, Hirshfeld surface analysis reveals that the most significant contributions to crystal packing come from H···H, Cl···H, O···H, C···H, and N···H contacts. nih.govnih.gov The analysis quantitatively breaks down these interactions, showing, for instance, that H···H contacts account for 37.3% of the surface interactions. nih.goviucr.org

The analysis generates a two-dimensional "fingerprint plot" which summarizes the distribution of intermolecular contacts. Sharp spikes on this plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions correspond to weaker, less specific contacts like van der Waals forces. mdpi.com For the aforementioned derivative, the N—H⋯O and O—H⋯O hydrogen bonds are clearly visible on the Hirshfeld surface as distinct red areas, indicating close contacts. nih.gov This detailed breakdown provides a comprehensive picture of the forces governing the molecular assembly in the solid state.

Computational Chemistry and Molecular Modeling of N Isoquinolin 3 Yl Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is crucial for understanding the binding mechanism and for predicting the strength of the interaction.

Molecular docking studies on analogues of N-(isoquinolin-3-yl)acetamide have been instrumental in predicting their binding modes and affinities. For instance, studies on quinoline (B57606) derivatives, which share a core structure, have revealed promising binding interactions with various protein targets.

Docking simulations performed in extra precision (XP) mode can evaluate ligand flexibility and calculate binding energies, often expressed as a docking score in kcal/mol. nih.gov Research on novel quinoline derivatives designed as HIV reverse transcriptase inhibitors showed that some compounds achieved docking scores surpassing those of standard drugs like rilpivirine (B1684574) (-8.56 kcal/mol) and elvitegravir. nih.gov Specifically, certain quinoline derivatives bearing a pyrimidine (B1678525) moiety exhibited high affinities, with one compound achieving a top docking score of -10.67. nih.gov

Similarly, docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a reported binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov These computational findings highlight the potential of the quinoline scaffold and its derivatives to form stable complexes with biological targets, guiding the synthesis of more potent compounds.

| Compound Class | Target Protein | Predicted Binding Affinity / Docking Score (kcal/mol) |

|---|---|---|

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase | -10.67 (highest score) |

| Rilpivirine (Standard Drug) | HIV Reverse Transcriptase | -8.56 |

| 2H-thiopyrano[2,3-b]quinoline derivatives | Anticancer Peptide CB1a | -5.3 to -6.1 |

Standard docking protocols often treat the protein receptor as a rigid structure. However, the binding of a ligand can induce significant conformational changes in the protein's active site. Induced Fit Docking (IFD) is an advanced technique that accounts for this flexibility in both the ligand and the receptor, providing a more accurate prediction of the binding mode. youtube.com

The validation of docking protocols is a critical step to ensure the reliability of the simulation results. A common validation method is "re-docking," where a known ligand from a co-crystal structure is extracted and then docked back into its receptor. nih.govresearchgate.net The accuracy of the protocol is confirmed if the docked pose closely matches the original crystallographic pose, typically measured by a low Root Mean Square Deviation (RMSD) value, often less than 2.0 Å. researchgate.netatamscience.com Another strategy involves using the docking protocol to screen a database of known active compounds and inactive "decoy" molecules. nih.govresearchgate.net A successful protocol will be able to distinguish between the active ligands and the decoys. researchgate.net For a more robust validation, a combination of techniques, including re-docking, RMSD analysis, and subsequent molecular dynamics simulations, is often employed. atamscience.com

Molecular docking not only predicts binding affinity but also reveals the specific interactions between the ligand and amino acid residues within the protein's binding pocket. These interactions, such as hydrogen bonds and hydrophobic contacts, are critical for stabilizing the ligand-receptor complex.

For example, docking studies of quinoline derivatives in the allosteric site of HIV reverse transcriptase identified key hydrophobic interactions with the amino acid TRP229 and crucial hydrogen bond interactions with LYS 101. nih.gov In a different study on spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, which are structurally complex, docking revealed hydrogen bonds with SER144, GLY143, and CYS145. mdpi.com Similarly, simulations with 2H-thiopyrano[2,3-b]quinoline derivatives identified interactions with a range of amino acids including ILE, LYS, VAL, PHE, and TRP. nih.gov

| Compound Class / Compound | Target Protein | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase | LYS 101 | Hydrogen Bond |

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase | TRP 229 | Hydrophobic Interaction |

| Spiro-indoline-dione derivatives | SARS-CoV Mpro | SER144, GLY143, CYS145 | Hydrogen Bond |

| 2H-thiopyrano[2,3-b]quinoline derivatives | Anticancer Peptide CB1a | ILE, LYS, VAL, PHE, TRP | Not specified |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms over time, providing insights into the conformational stability of the complex and the dynamic behavior of the ligand within the active site. mdpi.com

MD simulations are used to assess the stability of the docked complex. researcher.life A simulation is typically run for a duration of nanoseconds (ns), and key metrics are analyzed to observe the system's behavior. atamscience.com For instance, in a study of sirtuin inhibitors, MD simulations of docked complexes were run for 20 ns to evaluate their stability. mdpi.com In another study on the interaction between CD26 and caveolin-1, 100 ns MD simulations were used to assess the stability of predicted binding conformations. nih.gov

Analysis of the Root-Mean-Square Deviation (RMSD) of the protein and ligand over the course of the simulation indicates whether the complex reaches a stable equilibrium. nih.gov A stable RMSD suggests that the ligand remains securely bound in the active site. Other parameters like the Radius of Gyration (Rg) and Solvent-Accessible Surface Area (SASA) provide information on the compactness and conformational stability of the protein-ligand complex. nih.gov Furthermore, analyzing the number of hydrogen bonds over time can reveal the persistence of key interactions that stabilize the complex. nih.gov

Explicit solvent MD simulations, which include individual water molecules, are essential for accurately capturing these effects. nih.gov Simulations have shown that water molecules can form crucial "water bridges" that mediate interactions between the ligand and the protein. nih.gov In some cases, the presence of specific water molecules in a binding cavity is necessary for the protein to maintain its native, functional dynamics. aip.org MD simulations in mixed solvents (e.g., water/ethanol) can also be used to identify key interaction sites on the protein surface, which can, in turn, be used to improve the accuracy of molecular docking. acs.org

In Silico Mutagenesis for Key Residue Contribution Assessment

In silico mutagenesis is a computational technique used to predict the impact of specific amino acid mutations in a protein's binding site on the binding affinity of a ligand. This method is crucial for identifying key residues that are critical for molecular recognition and the stability of the protein-ligand complex. By systematically replacing amino acids in a protein's active site and calculating the subsequent change in binding energy, researchers can map the interaction landscape and pinpoint "hotspot" residues.

For this compound, this approach would be instrumental in understanding its binding mechanism to a putative protein target. Once a docked pose of the compound within a receptor's active site is established, in silico mutagenesis could be performed on surrounding amino acids. The goal would be to assess which residues contribute most significantly to the binding energy, whether through hydrogen bonds, hydrophobic interactions, or π-π stacking with the isoquinoline (B145761) ring. While direct studies on this compound are not available, the methodology has been widely applied to understand ligand-receptor interactions. researchgate.netmdpi.com

The hypothetical results of such a study could be summarized in a table, illustrating the change in binding free energy (ΔΔG) upon mutation of key residues.

Table 1: Illustrative Example of In Silico Mutagenesis Data for this compound Bound to a Hypothetical Kinase Target

| Residue | Mutation | ΔΔG (kcal/mol) | Predicted Impact on Binding | Key Interaction Type |

| Lys72 | K72A | +4.8 | Significant Loss of Affinity | Hydrogen Bond with Acetamide (B32628) Carbonyl |

| Tyr159 | Y159A | +3.5 | Moderate Loss of Affinity | π-π Stacking with Isoquinoline Ring |

| Leu148 | L148A | +2.1 | Minor Loss of Affinity | Hydrophobic Interaction |

| Asp184 | D184A | +5.2 | Significant Loss of Affinity | Hydrogen Bond with Amide N-H |

| Phe185 | F185A | +1.5 | Minor Loss of Affinity | Hydrophobic Interaction |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the potential output of an in silico mutagenesis study.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the intrinsic electronic properties of a molecule. These calculations provide insights into a molecule's stability, reactivity, and spectroscopic properties based on its electronic structure.

Density Functional Theory (DFT) is a robust method for analyzing the electronic structure of molecules like this compound. DFT calculations can determine a wide range of molecular properties, including optimized geometry, the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. scispace.com For this compound, an MEP map would highlight electron-rich regions (in red), such as the nitrogen and oxygen atoms, which are potential hydrogen bond acceptors, and electron-poor regions (in blue), like the amide proton, which can act as a hydrogen bond donor. This information is invaluable for predicting how the molecule will interact with a biological target. researchgate.netresearchgate.net Although specific DFT studies on this compound are sparse, research on related acetamide and isoquinoline derivatives demonstrates the power of this approach. tandfonline.comnih.govnih.gov

Table 2: Representative Quantum Chemical Parameters for this compound (Hypothetical DFT Calculation at B3LYP/6-31G Level)*

| Parameter | Calculated Value | Significance |

| EHOMO | -6.2 eV | Electron-donating ability |

| ELUMO | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

| Ionization Potential | 6.2 eV | Energy to remove an electron |

| Electron Affinity | 1.8 eV | Energy released when gaining an electron |

Note: The data in this table is for illustrative purposes and represents typical output from DFT calculations.

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-processing technique used to estimate the binding free energy of a ligand to its receptor. nih.gov It offers a balance between the speed of empirical scoring functions and the rigor of more computationally expensive methods like free energy perturbation. The calculation involves taking snapshots from a molecular dynamics (MD) simulation of the protein-ligand complex and calculating the free energy for the complex, the free protein, and the free ligand. nih.govresearchgate.net

The binding free energy (ΔGbind) is calculated as: ΔGbind = Gcomplex - (Greceptor + Gligand)

Each term is a sum of the gas-phase molecular mechanics energy (ΔEMM), the polar solvation energy (ΔGsolv,polar), and the nonpolar solvation energy (ΔGsolv,nonpolar). researchgate.net This approach allows for the decomposition of the total binding energy into contributions from different types of interactions, such as van der Waals, electrostatic, and solvation effects, providing detailed insight into the driving forces of binding. researchgate.netmdpi.com For this compound, MM/GBSA would be applied after an MD simulation to refine docking scores and provide a more accurate prediction of its binding affinity to a target. rsc.org

Table 3: Example of MM/GBSA Binding Free Energy Decomposition for this compound with a Hypothetical Target

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy (ΔEvdW) | -45.5 |

| Electrostatic Energy (ΔEelec) | -22.1 |

| Polar Solvation Energy (ΔGpolar) | +35.8 |

| Nonpolar Solvation Energy (ΔGnonpolar) | -4.2 |

| Total Binding Free Energy (ΔGbind) | -36.0 |

Note: The data presented is hypothetical and serves to illustrate the typical components of an MM/GBSA calculation.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential 3D arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. dergipark.org.tr A pharmacophore model can be generated either based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of known active molecules (ligand-based). nih.govresearchgate.net The model consists of features like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.

For this compound, a pharmacophore model could be developed from its docked conformation within a target's active site. This model would highlight key interaction points: the acetamide group likely provides hydrogen bond donor and acceptor features, while the isoquinoline ring serves as a hydrophobic and aromatic feature.

Once validated, this pharmacophore model can be used as a 3D query to rapidly screen large chemical databases (virtual screening) to identify novel compounds with different chemical scaffolds but the same essential pharmacophoric features, which are predicted to be active against the same target. nih.govnih.govnih.gov This approach is highly effective for hit identification in the early stages of drug discovery.

Table 4: Potential Pharmacophoric Features of this compound

| Feature Type | Location in Molecule | Potential Interaction |

| Hydrogen Bond Acceptor | Acetamide Oxygen | Forms H-bond with backbone NH or side-chain donors (e.g., Lys, Arg) |

| Hydrogen Bond Donor | Amide N-H | Forms H-bond with backbone C=O or side-chain acceptors (e.g., Asp, Glu) |

| Aromatic Ring | Isoquinoline Ring System | Engages in π-π stacking or T-shaped stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Center | Isoquinoline Ring System | Occupies hydrophobic pockets lined with aliphatic residues (e.g., Leu, Val, Ile) |

Structure-Based Drug Design Strategies for this compound Optimization

Structure-based drug design (SBDD) is a powerful strategy that utilizes the 3D structural information of the biological target to guide the design and optimization of inhibitors. nih.gov The process typically begins with determining the binding mode of a starting compound, or "hit," like this compound, within the target's active site through methods like X-ray crystallography or molecular docking.

With this structural information, medicinal chemists can iteratively modify the compound to improve its properties. For this compound, SBDD could involve:

Exploring Unoccupied Pockets: Identifying nearby empty pockets in the active site and adding functional groups to the isoquinoline or acetamide moieties to form new, favorable interactions.

Enhancing Existing Interactions: Modifying substituents to improve the geometry of hydrogen bonds or optimize hydrophobic contacts, thereby increasing potency.

Improving Selectivity: Designing modifications that exploit differences between the active site of the target and the active sites of off-target proteins to reduce side effects.

This iterative cycle of design, synthesis, and testing, guided by computational modeling, is a highly efficient path toward developing optimized lead compounds from an initial hit. mdpi.comnih.govresearchoutreach.org

Table 5: Hypothetical Structure-Activity Relationship (SAR) for Optimization of this compound

| Analogue (Modification on Isoquinoline Ring) | IC50 (nM) | Rationale for Design |

| This compound (Parent) | 250 | Initial Hit |

| N-(7-chloro-isoquinolin-3-yl)acetamide | 120 | Chloro group occupies a small hydrophobic pocket. |

| N-(7-methoxy-isoquinolin-3-yl)acetamide | 55 | Methoxy group forms a new hydrogen bond with a nearby residue. |

| N-(7-hydroxy-isoquinolin-3-yl)acetamide | 300 | Hydroxy group introduces unfavorable polar contact. |

| N-(6-fluoro-isoquinolin-3-yl)acetamide | 180 | Fluoro group enhances binding but to a lesser extent than chlorine at position 7. |

Note: This table represents a hypothetical SAR study to illustrate the process of structure-based optimization.

Preclinical Biological Evaluation of N Isoquinolin 3 Yl Acetamide Derivatives

In Vitro Biological Activity Assessments

The in vitro biological activity of N-(isoquinolin-3-yl)acetamide derivatives has been investigated against a panel of enzymes to ascertain their inhibitory potential. These studies are fundamental in preclinical research, providing initial insights into the pharmacodynamic properties of these compounds.

Enzyme Inhibition Studies

The primary focus of the in vitro evaluation of this compound derivatives has been on their ability to inhibit specific enzymes that are well-established therapeutic targets. These studies are instrumental in identifying lead compounds for further development.

In the context of isoquinoline (B145761) derivatives, a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide compounds have shown potent and specific inhibitory activity against MAO-B. nih.gov Furthermore, a study on 4-(2-methyloxazol-4-yl)benzenesulfonamide, synthesized from an acetamide (B32628) derivative, showed inhibitory activity against both MAO-A and MAO-B, with IC50 values of 43.3 µM and 3.47 µM, respectively. mdpi.com

Table 1: MAO-A and MAO-B Inhibition by Acetamide and Isoquinoline Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide | MAO-A | 0.028 |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 |

This table presents data for structurally related compounds to provide context for the potential activity of this compound derivatives.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic approach for Alzheimer's disease. The inhibitory potential of this compound derivatives against these enzymes is of significant interest. While direct data on the title compound is limited, research on related structures provides a basis for understanding their potential activity.

A series of new substituted acetamide derivatives were designed and synthesized, with several compounds displaying significant inhibition against BChE. nih.gov Notably, compound 8c from this series, 2-(1H-indol-3-yl)-N-(2-(mesitylamino)-2-oxoethyl)-N-methyl-2-oxoacetamide, exhibited the highest BChE inhibition with an IC50 value of 3.94 µM. nih.gov The study also revealed that compounds 8c and 8d showed moderate activity with IC50 values ranging from 3.94 ± 0.15 to 19.60 ± 0.21 μM. nih.gov

Furthermore, a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide derivatives demonstrated potent specific inhibitory activity against BChE, alongside their MAO-B inhibition. nih.gov

Table 2: Butyrylcholinesterase (BChE) Inhibition by Substituted Acetamide Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 8c | 3.94 ± 0.16 |

| Compound 8d | 19.60 ± 0.21 |

This table highlights the BChE inhibitory activity of representative acetamide derivatives.

HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral drugs. The investigation of this compound derivatives for their potential to inhibit this enzyme is an active area of research.

A study focused on a novel series of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamides, which are structurally related to this compound. In this series, compounds 3k and 3m were identified as moderate inhibitors of HIV-1 RT, demonstrating 25% inhibitory activity at a concentration of 40 µM. While these findings are promising, further optimization is necessary to achieve more potent inhibition.

Table 3: HIV-1 Reverse Transcriptase Inhibition by 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamide Derivatives

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| Compound 3k | 40 | 25 |

| Compound 3m | 40 | 25 |

This table presents the percentage inhibition of HIV-1 RT by related isoquinoline acetamide derivatives.

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. Consequently, CDK inhibitors are a significant class of anticancer agents. The potential of this compound derivatives as CDK inhibitors is an area of interest in oncology research.

While specific data for this compound derivatives is not available, a study on new pyrazolo[3,4-d]pyrimidine analogs bearing N5-2-(4-halophenyl) acetamide substituents identified them as potent CDK2 inhibitors. mdpi.com Compound 4a from this series was found to be more potent than the reference compound roscovitine, with an IC50 value of 0.21 µM for CDK2 inhibition. mdpi.com

Table 4: CDK2 Inhibition by N5-2-Acetamide Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 4a | CDK2 | 0.21 |

| Roscovitine (Reference) | CDK2 | 0.25 |

This table shows the CDK2 inhibitory activity of acetamide-containing compounds, providing a reference for the potential of this compound derivatives.

ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of this enzyme is a validated strategy for the development of new anti-tubercular drugs. Although direct inhibitory data for this compound against this target is not documented in the searched literature, studies on other heterocyclic compounds provide context.

A novel non-diaryl quinoline (B57606) scaffold, 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one, was identified as an inhibitor of M. smegmatis ATP synthase. nih.gov Further research on squaramide derivatives revealed that compound 31c binds to a subunit a-c interface of the enzyme and inhibits ATP synthesis with an IC50 of 0.3 µM. mdpi.com

Table 5: Inhibition of M. tuberculosis ATP Synthase by Heterocyclic Compounds

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Squaramide 31c | ATP Synthase | 0.3 |

This table provides an example of the inhibitory concentration for a known inhibitor of Mycobacterium tuberculosis ATP synthase.

Other Enzyme Target Modulations (e.g., NUDT5)

The NUDIX (Nucleoside Diphosphate linked to some moiety X) hydrolase 5 (NUDT5) is an enzyme involved in the metabolism of nucleotides and has been identified as a potential therapeutic target. While the isoquinoline scaffold is a key feature in many biologically active compounds, current research available through public searches does not specifically detail the modulation of NUDT5 by this compound derivatives. Broader studies on enzyme inhibitors have identified NUDT5 as an off-target for certain clinical Bruton's tyrosine kinase (BTK) inhibitors, leading to the exploration of novel, non-covalent NUDT5 antagonists. These studies provide insight into the enzyme's active site, but a direct link to this compound derivatives has not been established in the available literature.

Receptor Binding and Modulation Studies

Derivatives of isoquinoline have been identified as a promising class of ligands for opioid receptors, which include the mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR) subtypes. Research has shown that isoquinolines can act as selective agonists for the KOR. nih.gov These compounds demonstrated high binding affinity with a preferential activation of the G-protein signaling pathway and minimal recruitment of β-arrestin. nih.gov The development of such biased agonists is a key area of research, as it may lead to treatments with potent analgesic effects but without the adverse effects commonly associated with KOR activation, such as dysphoria and sedation. nih.gov The affinity of these ligands is typically determined through competitive radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is measured. researchgate.net This provides a quantitative measure of binding affinity, expressed as the inhibition constant (Kᵢ).

Table 1: Representative Opioid Receptor Binding Affinities for Isoquinoline-based Compounds

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|---|

| Isoquinolinone 2.1 | KOR | Data not specified | G-protein-biased agonist nih.gov |

| N-alkyl-octahydroisoquinolin-1-one-8-carboxamides | KOR | Potent affinity | Selective, nonbasic ligands acs.org |

The isoquinoline scaffold is a key structural feature in the development of selective ligands for the dopamine (B1211576) D3 receptor (D3R), a target for neurological and neuropsychiatric disorders. frontiersin.org High selectivity for D3R over the highly homologous D2 receptor (D2R) is a critical goal to minimize side effects.

One notable example is SB-277011-A, a tetrahydroisoquinoline derivative, which is a high-affinity and selective D3R antagonist. nih.govnih.gov Radioligand binding studies showed that SB-277011-A has a high affinity for the human D3 receptor with approximately 100-fold selectivity over the D2 receptor. nih.gov Similarly, a series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif have been synthesized and shown to possess strong affinity and selectivity for D3R. nih.gov Docking studies suggest this selectivity arises from specific interactions with the secondary binding pocket of the D3R, which differs from that of the D2R. nih.gov

Table 2: Binding Affinities of Representative Isoquinoline Derivatives at Dopamine Receptors

| Compound | D3R Kᵢ (nM) | D2R Kᵢ (nM) | D3R vs. D2R Selectivity |

|---|---|---|---|

| SB-277011-A | ~11.2 (pKi = 7.95) nih.gov | ~1120 | ~100-fold nih.gov |

| Tetrahydroisoquinoline Analog 4a | 2.7 nih.gov | >1000 | ~370-fold nih.gov |

| Tetrahydroisoquinoline Analog 4h | 4.4 nih.gov | >1000 | >227-fold nih.gov |

This compound derivatives, specifically isoquinoline carboxamides, are prominent ligands for the Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the 18 kDa Translocator Protein (TSPO). wikipedia.org The prototypical ligand in this class is PK11195, which is N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide. wikipedia.org PK11195 is a selective PBR/TSPO ligand that binds with high affinity in the nanomolar range. umich.eduoup.com It is widely utilized as a standard research tool and as a radiolabeled tracer, (R)-[¹¹C]PK11195, in positron emission tomography (PET) scanning to visualize neuroinflammation and neuronal damage in the brain. wikipedia.org The binding of PK11195 to PBR/TSPO has been characterized as high-affinity and is consistent across different species. wikipedia.org Studies using tritiated PK11195 have shown that its binding sites are significantly increased in areas of nervous system injury, primarily on glial cells like microglia and astrocytes. wikipedia.org

Table 3: Profile of the PBR Ligand PK11195

| Compound | Receptor Target | Binding Affinity | Key Application |

|---|---|---|---|

| PK11195 | Peripheral Benzodiazepine Receptor (PBR/TSPO) | High affinity (nanomolar range) wikipedia.orgumich.edu | PET imaging marker for neuroinflammation wikipedia.org |

The isoquinoline structure is a key component in the development of potent and selective antagonists for the human Adenosine (B11128) A3 receptor (A3R). vu.nl The A3R is implicated in inflammatory processes, making its antagonists potential therapeutic agents. vu.nl

Studies on a series of N-phenyl-N′-isoquinolin-1-ylurea derivatives (closely related to acetamides) have demonstrated high affinity for the A3R. vu.nl Structure-activity relationship analyses revealed that adding a phenyl or heteroaryl substituent to the 3-position of the isoquinoline ring enhances A3R affinity. vu.nl Further optimization led to the discovery of highly potent and selective A3R antagonists. For instance, VUF5574, a quinazoline (B50416) analogue that shares a similar pharmacophore, emerged from these studies as a very potent human A3R antagonist with a Kᵢ value of 4 nM and over 2500-fold selectivity against A1 and A2A receptors. vu.nlprobechem.com In functional assays, this compound was shown to be a competitive antagonist of the A3R. vu.nl

Table 4: Binding Affinity of an Isoquinoline-related Analogue at Adenosine Receptors

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Selectivity |

|---|---|---|---|

| VUF5574 | Human A3R | 4.0 vu.nlprobechem.com | >2500-fold vs. A1 and A2A vu.nl |

The receptors discussed in the preceding sections—opioid, dopamine D3, and adenosine A3—are all members of the G-protein coupled receptor (GPCR) superfamily. nih.govmdpi.com GPCRs are the largest family of cell-surface receptors and are crucial mediators of extracellular signals, making them major targets for drug development. frontiersin.org

The interaction of this compound derivatives with these receptors initiates intracellular signaling cascades. khanacademy.org For example, KORs are inhibitory GPCRs that couple to G-proteins to produce their effects. nih.gov Similarly, the A3 adenosine receptor couples to inhibitory G-proteins (Gαᵢ) to inhibit the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com The development of "biased" ligands, such as the isoquinoline KOR agonists that preferentially activate G-protein signaling over β-arrestin pathways, represents a sophisticated approach to GPCR drug discovery. nih.gov This strategy aims to harness the therapeutic signaling pathways while avoiding those that lead to adverse effects. frontiersin.org

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

Derivatives of the isoquinoline scaffold have been identified as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling pathways. While direct studies on this compound are limited, research on related structures provides insights into the potential for TRPV1 antagonism.

High-throughput screening and subsequent synthetic modifications have led to the discovery of N-quinolin-3-yl-benzamides as potent antagonists of the human TRPV1 receptor, with some analogues exhibiting low nanomolar activity nih.gov. Similarly, a series of N-(Isoquinolin-5-yl)-2,4-pentadinenamides have demonstrated significant inhibitory activity against the human TRPV1 receptor, with IC50 values ranging from 0.072 to 950 nM nih.gov. These findings suggest that the isoquinoline and quinoline cores are promising pharmacophores for the development of novel TRPV1 antagonists. The antagonistic activity of these compounds is thought to arise from their ability to bind to the TRPV1 channel and prevent its activation by various stimuli, including capsaicin, heat, and protons researchgate.net. The development of such antagonists is a promising avenue for the treatment of various pain conditions mdpi.com.

Table 1: TRPV1 Antagonistic Activity of Isoquinoline and Quinoline Derivatives

| Compound Class | Specific Derivative Example | Activity | Reference |

| N-Quinolin-3-yl-benzamides | Not specified | Low nanomolar antagonists of human TRPV1 | nih.gov |

| N-(Isoquinolin-5-yl)-2,4-pentadinenamides | Not specified | IC50 values ranging from 0.072 to 950 nM | nih.gov |

This table is based on data for isoquinoline and quinoline derivatives, as direct data for this compound was not available.

Cell-Based Phenotypic Assays

MCF-7 (Breast Cancer): Several novel quinoline derivatives have been synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. For instance, certain 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide (B121943) derivatives exhibited higher activity compared to the standard drug doxorubicin (B1662922), with IC50 values as low as 29.8 µmol/L nih.gov. Other studies on quinoline-based compounds have also reported potent anti-proliferative effects against MCF-7 cells mdpi.com.

Leukemia: Quinazoline–sulfonamide derivatives have been investigated for their antileukemic activities against Jurkat and THP-1 cell lines. Certain compounds within this class demonstrated potent cytotoxic activity, with IC50 values in the low micromolar range, suggesting a selective cytotoxic effect towards leukemia cells semanticscholar.org.

Colon Cancer: The antiproliferative activities of various acetamide derivatives have been tested on different colon cancer cell lines. For example, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA) selectively inhibited the proliferation of colon cancer cells with low toxicity to normal human colon mucosal epithelial cells scielo.brscielo.br. Similarly, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives have been shown to inhibit the growth of colon cancer cells by inducing apoptosis and cell cycle arrest nih.gov.

Table 2: Antiproliferative and Cytotoxic Activity of Isoquinoline and Quinoline Derivatives

| Compound Class | Cancer Cell Line | Key Findings | Reference |

| 2-Cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamides | MCF-7 (Breast Cancer) | Higher activity than doxorubicin (IC50 = 29.8 µmol/L for one derivative) | nih.gov |

| Quinazoline–sulfonamide derivatives | Jurkat and THP-1 (Leukemia) | Potent and selective cytotoxic activity (low µM IC50 values) | semanticscholar.org |

| (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide | Colon Cancer | Selective inhibition of proliferation | scielo.brscielo.br |

| lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives | Colon Cancer | Inhibition of growth via apoptosis and cell cycle arrest | nih.gov |

This table presents data for derivatives of isoquinoline and quinoline as direct experimental data for this compound was not found.

The isoquinoline and acetamide moieties are present in numerous compounds with demonstrated antimicrobial properties. While specific studies on this compound are lacking, the broader classes of related compounds show promising antibacterial and antifungal activities.

Antibacterial Activity: A series of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives have been synthesized and screened for their in vitro antibacterial activity. Some of these compounds, particularly those with fluoro substitutions, exhibited activity equal to or greater than standard drugs against P. mirabilis and B. subtilis ijres.org.

Antifungal Activity: Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as fungicidal agents against Candida species and also showed activity against Aspergillus species nih.gov. Additionally, a new series of thiadiazoloquinazolinone derivatives have been synthesized and evaluated for their antifungal activity, showing potential against various fungal strains ekb.eg.

Table 3: Antimicrobial Activity of Acetamide and Quinazolinone Derivatives

| Compound Class | Organism(s) | Key Findings | Reference |

| N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamides | P. mirabilis, B. subtilis | Activity equal to or greater than standard drugs | ijres.org |

| 2-(2-oxo-morpholin-3-yl)-acetamides | Candida spp., Aspergillus spp. | Fungicidal activity | nih.gov |

| Thiadiazoloquinazolinone derivatives | Various fungi | Antifungal activity | ekb.eg |

This table is based on data for various acetamide and quinazolinone derivatives as direct data for this compound was not available.

Isoquinoline derivatives have been investigated for their anti-inflammatory properties, with studies pointing towards their ability to modulate key inflammatory pathways.

Nitric Oxide (NO) Inhibition: Extracts from plants containing isoquinoline alkaloids have demonstrated significant inhibitory effects on nitric oxide release in LPS-stimulated macrophages nih.gov. The inhibition of inducible nitric oxide synthase (iNOS) is considered a potential therapeutic strategy for inflammatory diseases analis.com.my. While direct evidence for this compound is unavailable, the general class of compounds shows potential for NO inhibition.

NF-κB Pathway Modulation: The NF-κB signaling pathway is a critical regulator of inflammation. A novel quinoline inhibitor has been shown to interfere with TNF-induced NF-κB nuclear translocation, thereby inhibiting the transcription of downstream inflammatory genes nih.gov. The modulation of the NF-κB pathway by natural compounds is a promising strategy for cancer prevention and therapy nih.gov.

Table 4: Anti-inflammatory Activity of Isoquinoline and Quinoline Derivatives

| Activity | Compound Class/Source | Key Findings | Reference |

| Nitric Oxide Inhibition | Isoquinoline alkaloid-containing plant extracts | Significant inhibition of NO release in macrophages | nih.gov |

| NF-κB Pathway Modulation | Quinoline inhibitor | Interference with TNF-induced NF-κB nuclear translocation | nih.gov |

This table summarizes findings for the broader class of isoquinoline and quinoline derivatives due to the absence of specific data for this compound.

The isoquinoline scaffold is present in several compounds with reported antiviral activities against a range of viruses.

SARS-CoV-2 Main Protease (Mpro) Inhibition: In silico studies have explored the potential of isoquinoline alkaloids to inhibit the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication mdpi.com. While experimental data on this compound is not available, computational docking studies suggest that the isoquinoline framework could serve as a basis for designing Mpro inhibitors nih.govencyclopedia.pubmdpi.comacs.org.

HIV: A novel series of isoquinoline-based compounds have been synthesized and evaluated as CXCR4 antagonists, demonstrating potent anti-HIV activity mdpi.comnih.gov. These compounds inhibit the entry of HIV into host cells. Additionally, acetamide derivatives have been identified as inhibitors of HIV-1 Tat-mediated viral transcription nih.gov.

Human Papillomavirus (HPV): A patent application has described the use of isoquinoline type alkaloids and their derivatives for the preparation of medicine for inhibiting Human Papillomavirus (HPV) infection mdpi.com.

Table 5: Antiviral Activity of Isoquinoline Derivatives

| Viral Target | Compound Class | Key Findings | Reference |

| SARS-CoV-2 Main Protease | Isoquinoline alkaloids (in silico) | Potential inhibitory activity | mdpi.com |

| HIV | Isoquinoline-based CXCR4 antagonists | Potent anti-HIV activity | mdpi.comnih.gov |

| Human Papillomavirus (HPV) | Isoquinoline type alkaloids | Potential for inhibiting HPV infection | mdpi.com |

This table is based on data for isoquinoline derivatives, as direct experimental data for this compound was not available.

Certain isoquinoline precursors have been investigated for their effects on smooth muscle contractility in ex vivo models.

N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides, which are precursors to isoquinolines, have demonstrated smooth muscle relaxant activity in isolated gastric smooth muscle preparations from rats mdpi.com. The mechanism of action is suggested to be similar to that of papaverine (B1678415), a known isoquinoline alkaloid with smooth muscle relaxant properties mdpi.comresearchgate.netdoaj.org. These findings indicate that the isoquinoline scaffold may be a valuable template for the development of new smooth muscle relaxant agents.

Table 6: Smooth Muscle Relaxant Activity of Isoquinoline Precursors

| Compound Class | Model | Key Findings | Reference |

| N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides | Isolated rat gastric smooth muscle | Ex vivo relaxation | mdpi.com |

This table presents data on isoquinoline precursors as direct experimental data for this compound was not found.

Antioxidant Activity (e.g., DPPH, FRAP assays)

The antioxidant potential of acetamide derivatives has been a subject of scientific investigation, with studies employing various assays to quantify their ability to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays are common methods used to evaluate these properties. ugm.ac.idmdpi.com

In the DPPH assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a change in color, indicating the compound's radical scavenging activity. ugm.ac.id The FRAP assay, conversely, measures the antioxidant capacity of a substance by its ability to reduce the ferric-tripyridyltriazine (Fe(III)-TPTZ) complex to its ferrous (Fe(II)) form. ugm.ac.id

Studies on various acetamide derivatives have shown promising results. For instance, research on flavonoid acetamide derivatives indicated that while the acetamide modification could sometimes decrease antioxidant activity compared to the parent flavonoids, they still retained activity. rsc.org Another study on a different class of new acetamide derivatives demonstrated their capacity to scavenge ABTS radicals, a different but related measure of antioxidant activity. nih.govresearchgate.net While specific DPPH and FRAP data for this compound itself is not extensively detailed in the provided results, the broader class of acetamide derivatives has shown significant antioxidant potential in these standard assays. nih.govmdpi.com

Table 1: Antioxidant Activity of Selected Acetamide Derivatives

| Compound Class | Assay | Activity Metric | Result | Source |

|---|---|---|---|---|

| Flavonoid Acetamide Derivatives | DPPH | IC50 | 33.83 to 67.10 µM | rsc.org |

| Polyphenolic Thiazolyl-Acetamides | FRAP | Electron Transfer Capacity | Superior to Trolox standard | mdpi.com |

Wnt Signaling Pathway Modulation (e.g., β-catenin stabilization)

The Wnt signaling pathway is crucial for embryonic development and maintaining adult tissue homeostasis. nih.gov Its dysregulation is linked to various diseases, making it a significant therapeutic target. nih.gov The canonical Wnt pathway's key event is the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. nih.gov In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for degradation. mdpi.com

While direct studies on this compound's effect on β-catenin stabilization are not specified in the search results, the modulation of the Wnt pathway is a known therapeutic strategy. nih.gov Inhibitors of this pathway can target various components, from extracellular receptors to downstream nuclear factors. nih.govsigmaaldrich.com Given the importance of this pathway in diseases like cancer, derivatives of heterocyclic compounds are often investigated for their potential to modulate such signaling cascades. The therapeutic potential of targeting this pathway underscores the need for further investigation into how compounds like this compound derivatives might interact with key proteins such as β-catenin.

Modulation of Cellular RNA and DNA Synthesis

The synthesis of nucleic acids, DNA and RNA, is a fundamental process for cell proliferation and survival. Targeting this process is a well-established strategy in cancer chemotherapy. Small nucleic acid drugs, such as antisense oligonucleotides (ASOs), can specifically inhibit the expression of disease-causing genes by binding to mRNA and promoting its degradation by enzymes like RNase H1, which is active in both the cytoplasm and the nucleus. nih.gov

Research into compounds that can interfere with DNA and RNA synthesis is ongoing. For example, certain quinoline derivatives have been shown to interact with and bind to DNA, suggesting a mechanism that could disrupt nucleic acid synthesis. researchgate.net Although direct evidence for this compound modulating RNA and DNA synthesis is not explicitly detailed, the known activity of related quinoline and isoquinoline structures as DNA intercalating agents or synthesis inhibitors suggests a potential area for future investigation. researchgate.netnih.gov

Inhibition of Biofilm Formation

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which protects them from antibiotics and host immune responses. nih.gov The inhibition of biofilm formation is a critical strategy to combat chronic and recurrent infections caused by multidrug-resistant bacteria. nih.govmdpi.com

Derivatives containing quinoline and isoquinoline scaffolds have demonstrated significant antibiofilm activity. nih.gov For instance, certain isatin–quinoline conjugates have been shown to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). One such conjugate demonstrated 83.60% inhibition at a concentration of 10 mg/mL. nih.gov Similarly, various other classes of acetamide and quinazolinone derivatives have shown efficacy in preventing biofilm formation by pathogens like Pseudomonas aeruginosa. nih.govmdpi.com The mechanism often involves the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. nih.gov

Table 2: Biofilm Inhibition by Related Derivative Classes

| Compound Class | Target Organism | Inhibition | IC50 / Concentration | Source |

|---|---|---|---|---|

| Isatin–quinoline conjugates | MRSA | 83.60% | 10 mg/mL | nih.gov |

| Quinazolinone derivatives | Pseudomonas aeruginosa | - | IC50: 3.55 and 6.86 µM | nih.gov |

| Amide chalcones | Various bacteria | - | IC50: 2.4 to 8.6 µg/mL | ksu.edu.sanih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds to enhance potency, improve selectivity, and reduce toxicity. patsnap.com For isoquinoline-based compounds, SAR studies have been crucial in identifying key structural features that dictate their biological effects. nih.gov

Elucidation of Essential Pharmacophoric Features for Biological Activity

A pharmacophore represents the three-dimensional arrangement of essential molecular features responsible for a molecule's biological activity. dergipark.org.tr Pharmacophore modeling is a computational tool used to identify these features from a set of active compounds, even without a known protein target structure (ligand-based) or by analyzing the binding site of a target protein (structure-based). dovepress.comnih.govdovepress.com

For isoquinoline and related structures, pharmacophore models have been developed to guide the design of new derivatives. nih.gov These models typically identify key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for interaction with a biological target. nih.gov For example, in designing HIV-1 reverse transcriptase inhibitors, a pharmacophoric model for tetrahydroisoquinoline derivatives identified the acetamide moiety as the 'body' and the aryl rings of isoquinoline and substituted amines as the 'wings' of a "butterfly-like" conformation. Such models are instrumental in virtual screening campaigns to discover novel, active compounds. dovepress.com

Impact of Substituent Electronic and Steric Effects on Potency and Selectivity

Once a core scaffold is identified, SAR studies focus on how different substituents and their properties affect biological activity. patsnap.comnih.gov Electronic effects relate to a substituent's ability to donate or withdraw electron density, while steric effects relate to its size and shape.

In the context of pyrimido-isoquinolin-quinone derivatives, 3D-QSAR (Quantitative Structure-Activity Relationship) studies have provided detailed insights. nih.gov Contour maps from these studies can indicate where bulky substituents are favorable for activity (steric effects) and where electron-donating or electron-withdrawing groups would be beneficial (electronic effects). For example, in one study, the presence of bulky groups like a bromine atom at specific positions on an aniline (B41778) fragment was found to be favorable for antibacterial activity, whereas long alkyl chains were detrimental. nih.gov Similarly, for other isoquinoline analogues, the nature and position of substituents have been shown to significantly influence their antitumor activity. nih.govresearchgate.net These detailed SAR studies are essential for the rational design and optimization of this compound analogues to achieve desired potency and selectivity. patsnap.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools crucial in modern drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. For isoquinoline derivatives, 3D-QSAR studies have been instrumental in identifying the structural characteristics that contribute to their inhibitory potency against various biological targets. researchgate.net These models help in designing new compounds with potentially improved activity before their actual synthesis.

For instance, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of pyrimido-isoquinolin-quinones to design new derivatives with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These studies establish a correlation between the three-dimensional properties of the molecules (such as steric and electronic fields) and their observed biological activity, guiding the synthesis of more potent analogues. nih.gov Similarly, QSAR studies based on molecular representation of structure-property relationships (MoRSE) descriptors have been used to elucidate the structure-bioactivity relationships between isoquinoline derivatives and enzymes like aldo-keto reductase 1C3 (AKR1C3), a promising target in cancer therapy. japsonline.comjapsonline.com

The development of a QSAR model typically involves:

Data Set Compilation: Gathering a series of compounds with known biological activities (e.g., inhibitory concentrations, IC50 values).

Descriptor Calculation: Computing various molecular descriptors that quantify the physicochemical properties, topology, and 3D structure of the molecules.

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity. nih.govresearchgate.net

Validation: Rigorously testing the model's predictive power using both internal and external sets of compounds to ensure its robustness and reliability. japsonline.com

These predictive models allow for the virtual screening of large compound libraries and the rational design of new derivatives with potentially higher efficacy, thereby accelerating the drug discovery process for isoquinoline-based therapeutic agents. researchgate.net

Preclinical In Vivo Efficacy Studies in Relevant Animal Models

Isoquinoline derivatives have been investigated for their potential role in neurological disorders, particularly Parkinson's disease (PD). nih.gov Some tetrahydroisoquinoline derivatives are studied for their neurochemical properties, which may be similar to known neurotoxins that cause dopaminergic neuron destruction, a hallmark of PD. wikipedia.orgnih.gov Animal models are essential for evaluating the neuroprotective or neurotoxic effects of these compounds.